

CAS number and molecular structure of 1-Butyl-4-(2-nitro-ethyl)-benzene

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Compound of Interest

Compound Name: 1-Butyl-4-(2-nitro-ethyl)-benzene

Cat. No.: B8438476

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Technical Guide: 1-Butyl-4-(2-nitro-ethyl)-benzene

Disclaimer: The compound **1-Butyl-4-(2-nitro-ethyl)-benzene** is not found in readily available chemical databases. Therefore, this document presents a theoretical guide based on established chemical principles. All information, including the CAS number, molecular structure, properties, and experimental protocols, are predictive and have not been experimentally validated.

Introduction

This technical guide provides a comprehensive overview of the theoretical compound **1-Butyl-4-(2-nitro-ethyl)-benzene** for researchers, scientists, and drug development professionals. In the absence of published experimental data, this document outlines a predicted molecular structure, estimated physicochemical properties, and a plausible synthetic route based on well-established organic chemistry reactions.

Proposed Molecular Structure and Properties

The proposed structure for **1-Butyl-4-(2-nitro-ethyl)-benzene** consists of a benzene ring substituted with a butyl group at the C1 position and a 2-nitroethyl group at the C4 position.

Molecular Formula: $C_{12}H_{17}NO_2$

Molecular Weight: 207.27 g/mol

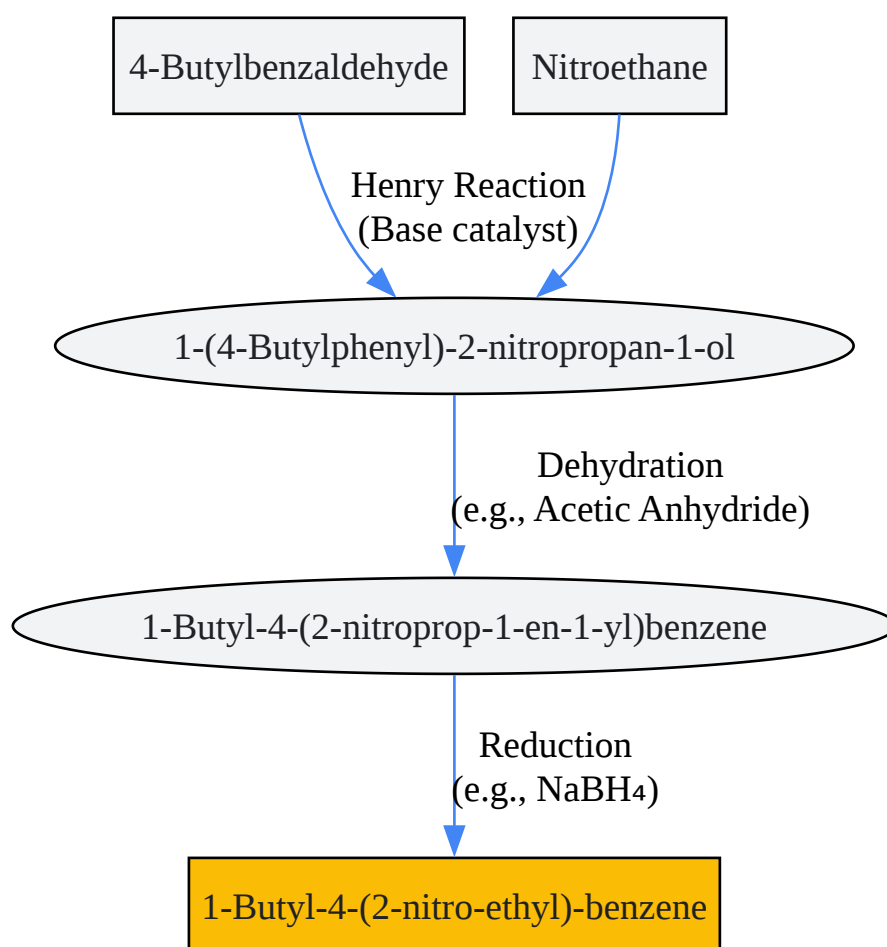
Predicted CAS Number: Not assigned.

The molecular structure is depicted below:

Caption: Proposed molecular structure of **1-Butyl-4-(2-nitro-ethyl)-benzene**.

Proposed Synthetic Pathway

A plausible synthetic route for **1-Butyl-4-(2-nitro-ethyl)-benzene** is a three-step process commencing with 4-butylbenzaldehyde. The initial step involves a Henry reaction, followed by dehydration and subsequent reduction of the resulting double bond.



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Caption: Proposed synthetic workflow for **1-Butyl-4-(2-nitro-ethyl)-benzene**.

Theoretical Experimental Protocols

Step 1: Synthesis of 1-(4-Butylphenyl)-2-nitropropan-1-ol via Henry Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone.^[1]

- Materials: 4-butylbenzaldehyde, nitroethane, a base catalyst (e.g., sodium hydroxide or an amine-based catalyst), and a suitable solvent (e.g., methanol or ethanol).
- Procedure:
 - Dissolve 4-butylbenzaldehyde in the chosen solvent in a reaction flask.
 - Add nitroethane to the solution.
 - Slowly add the base catalyst to the mixture while stirring at a controlled temperature (typically between 0°C and room temperature).
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β -nitro alcohol.
 - Purify the product by column chromatography.

Step 2: Dehydration to 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene

The β -nitro alcohol intermediate can be dehydrated to form a nitroalkene.

- Materials: 1-(4-Butylphenyl)-2-nitropropan-1-ol, a dehydrating agent (e.g., acetic anhydride or a strong acid catalyst), and a suitable solvent.

- Procedure:
 - Dissolve the purified β -nitro alcohol in the chosen solvent.
 - Add the dehydrating agent to the solution.
 - Heat the reaction mixture to reflux and monitor by TLC.
 - After the reaction is complete, cool the mixture and quench with water.
 - Extract the product with an organic solvent.
 - Wash the organic layer, dry, and concentrate to yield the crude nitroalkene.
 - Purify by column chromatography.

Step 3: Reduction to **1-Butyl-4-(2-nitro-ethyl)-benzene**

Selective reduction of the carbon-carbon double bond of the nitroalkene without affecting the nitro group is required. Sodium borohydride is a suitable reagent for this transformation.

- Materials: 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene, sodium borohydride (NaBH_4), and a protic solvent (e.g., ethanol or methanol).
- Procedure:
 - Dissolve the purified nitroalkene in the chosen solvent.
 - Cool the solution in an ice bath.
 - Add sodium borohydride portion-wise to the stirred solution.
 - Allow the reaction to proceed at a low temperature, monitoring by TLC.
 - Once the starting material is consumed, carefully quench the reaction with a dilute acid.
 - Extract the final product with an organic solvent.

- Wash, dry, and concentrate the organic phase to obtain the crude **1-Butyl-4-(2-nitro-ethyl)-benzene**.
- Purify the final compound by column chromatography.

Data Summary

The following table summarizes the predicted and known properties of the target compound and its key precursor.

Property	1-Butyl-4-(2-nitro-ethyl)-benzene (Predicted)	1-Butyl-4-ethylbenzene (Known Precursor)
CAS Number	Not Assigned	15181-08-5[2]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	C ₁₂ H ₁₈ [2]
Molecular Weight	207.27 g/mol	162.27 g/mol [2][3]
Appearance	Likely a pale yellow oil or low-melting solid	Liquid
Boiling Point	Estimated >250 °C	Not available
Solubility	Insoluble in water; soluble in common organic solvents	Not available

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of **1-Butyl-4-(2-nitro-ethyl)-benzene**. The proposed three-step synthesis, starting from commercially available 4-butylbenzaldehyde, utilizes well-established chemical transformations. The predicted properties are based on the proposed molecular structure. It is crucial to reiterate that all information presented herein is theoretical and requires experimental verification. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and study of this novel compound.

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References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Benzene, 1-butyl-4-ethyl | C₁₂H₁₈ | CID 524161 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [CAS number and molecular structure of 1-Butyl-4-(2-nitro-ethyl)-benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8438476#cas-number-and-molecular-structure-of-1-butyl-4-2-nitro-ethyl-benzene]

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